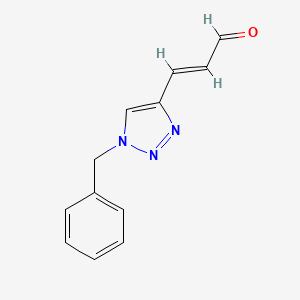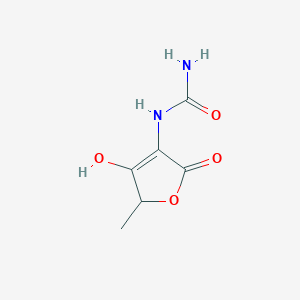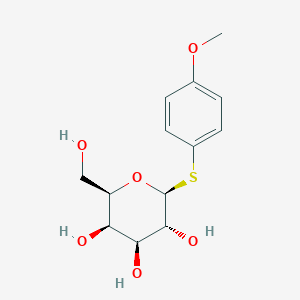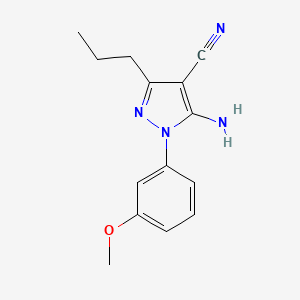
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C7H14N2O·2HCl It is a derivative of pyrrolidinone, a five-membered lactam, and contains an aminopropyl group attached to the nitrogen atom of the pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyrrolidinone with 3-aminopropylamine under controlled conditions. The reaction typically requires a solvent such as methanol or chloroform and is carried out at a temperature range of 25-30°C. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(3-Aminopropyl)pyrrolidin-2-one.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its anticonvulsant activity and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of 1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. In medicinal applications, it may act on neurotransmitter systems, contributing to its anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Aminopropyl)pyrrolidin-2-one: A closely related compound with similar structural features.
2-Pyrrolidinone: The parent compound without the aminopropyl group.
Pyrrolidine: A simpler nitrogen-containing heterocycle.
Uniqueness
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride is unique due to the presence of both the aminopropyl group and the pyrrolidinone ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H16Cl2N2O |
|---|---|
Molekulargewicht |
215.12 g/mol |
IUPAC-Name |
1-(3-aminopropyl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-4-2-6-9-5-1-3-7(9)10;;/h1-6,8H2;2*1H |
InChI-Schlüssel |
NDTPOAJRULARFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)









